molecular formula C12H11NS B494309 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol CAS No. 15882-29-8

2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol

Cat. No.: B494309
CAS No.: 15882-29-8
M. Wt: 201.29g/mol
InChI Key: INEAHZZJVBJVOH-UHFFFAOYSA-N
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Description

2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol is an organic compound with the molecular formula C12H11NS and a molecular weight of 201.29 g/mol It is a derivative of quinoline, featuring a thiol group (-SH) attached to the fourth position of the cyclopenta[c]quinoline ring system

Mechanism of Action

Target of Action

The primary target of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol is acetylcholinesterase (AChE) . AChE is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, into choline and acetate. This process is crucial for the proper functioning of the nervous system.

Mode of Action

This compound interacts with AChE, inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in its concentration. The compound demonstrates a similar binding mode with AChE and interacts with both catalytic and peripheral sites of AChE .

Result of Action

The inhibition of AChE leads to an increased concentration of acetylcholine, enhancing the transmission of nerve signals This can have various effects at the molecular and cellular levels, depending on the specific context and environment

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol typically involves the cyclization of anthranilic acid with cyclopentanone in the presence of phosphorus oxychloride (POCl3). The resulting intermediate is then coupled with appropriate alkyldiamines to yield the desired product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H2O2) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions include disulfides, sulfonic acids, dihydroquinolines, tetrahydroquinolines, and various thioether derivatives. These products are often characterized by their enhanced stability and unique chemical properties .

Scientific Research Applications

2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3-Dihydro-1H-cyclopenta[c]quinoline-4-thiol include:

Uniqueness

What sets this compound apart from these similar compounds is its thiol group, which imparts unique reactivity and binding properties. This makes it particularly valuable in the development of enzyme inhibitors and other bioactive molecules. Additionally, its structural framework allows for diverse chemical modifications, enabling the synthesis of a wide range of derivatives with tailored properties .

Properties

IUPAC Name

1,2,3,5-tetrahydrocyclopenta[c]quinoline-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NS/c14-12-10-6-3-5-8(10)9-4-1-2-7-11(9)13-12/h1-2,4,7H,3,5-6H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INEAHZZJVBJVOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=S)NC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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